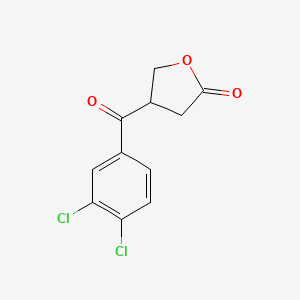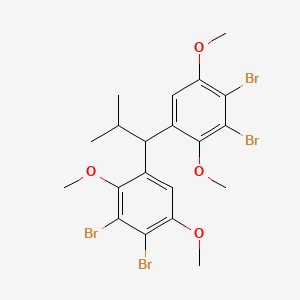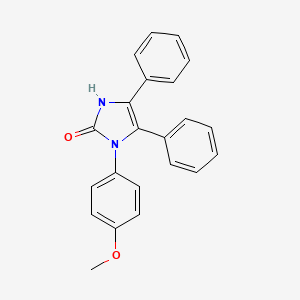
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester: is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two ester groups and a phenyl group attached to the isoxazole ring. It has a molecular formula of C15H17NO5 and a molecular weight of 291.30 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition, which forms the isoxazole ring. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenol derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active isoxazole moiety, which can then interact with the target site. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester
- 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, monoethyl ester
- 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diisopropyl ester
Comparison:
- 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester has similar chemical properties but differs in the size and steric effects of the ester groups.
- 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, monoethyl ester has only one ester group, which may affect its reactivity and solubility.
- 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diisopropyl ester has bulkier ester groups, which can influence its steric interactions and overall chemical behavior.
The uniqueness of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester lies in its balance of steric effects and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
91154-16-4 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
diethyl 3-phenyl-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H17NO5/c1-3-19-14(17)11-12(10-8-6-5-7-9-10)16-21-13(11)15(18)20-4-2/h5-9,11,13H,3-4H2,1-2H3 |
InChI Key |
OKHNSIYVBJQNCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(ON=C1C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


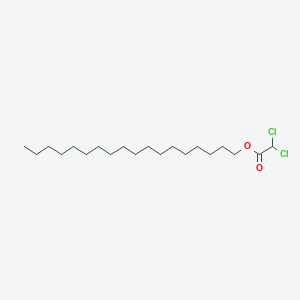
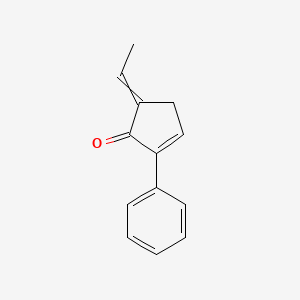

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
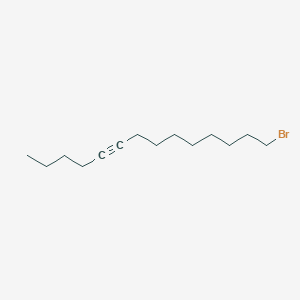

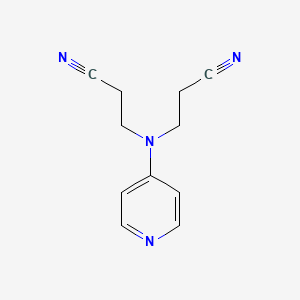
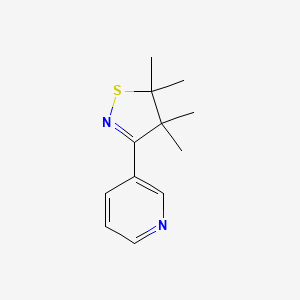
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)

